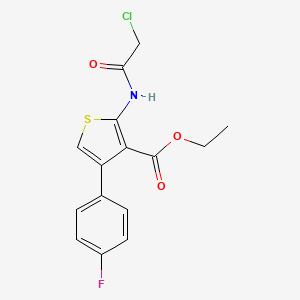

Ethyl 2-(2-chloroacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate

Description

Ethyl 2-(2-chloroacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate (molecular formula: C₁₅H₁₃ClFNO₃S; molecular weight: 341.8 g/mol) is a thiophene-based heterocyclic compound featuring a chloroacetamido group at position 2 and a 4-fluorophenyl substituent at position 4 of the thiophene ring. Its synthesis typically involves multi-step reactions, including condensation of 4-fluoroacetophenone with ethyl cyanoacetate, followed by chloroacetylation . The compound is characterized by high purity (>95% by HPLC) and is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

ethyl 2-[(2-chloroacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO3S/c1-2-21-15(20)13-11(9-3-5-10(17)6-4-9)8-22-14(13)18-12(19)7-16/h3-6,8H,2,7H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQORGRJRGMLIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-chloroacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is a compound with notable biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₃ClFNO₃S

- Molecular Weight : 341.78 g/mol

- CAS Number : 306280-84-2

The compound features a thiophene ring, which is known for its diverse biological activities, and the presence of a chloroacetamido group enhances its pharmacological potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 10 µg/mL | |

| Candida albicans | 20 µg/mL |

The activity against Staphylococcus aureus suggests potential applications in treating infections caused by this pathogen, which is increasingly resistant to conventional antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Mechanism

In a study assessing the effects of this compound on breast cancer cells (MCF-7), researchers observed:

- Inhibition of Cell Proliferation : The compound reduced cell viability by approximately 50% at a concentration of 25 µM.

- Induction of Apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound activates intrinsic apoptotic pathways.

These findings support further investigation into its potential as a chemotherapeutic agent.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Interaction with DNA : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : It may influence signaling pathways associated with cell survival and proliferation, particularly in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Thiophene Core

Key structural analogs differ in substituents at positions 2 (amide/acetamido groups) and 4 (aryl/alkyl groups). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-(2-chloroacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of a thiophene ring scaffold. Key steps include:

- Nucleophilic substitution : Reacting a thiophene precursor (e.g., ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate) with chloroacetyl chloride under controlled conditions (reflux at ~110°C for 4–6 hours in anhydrous solvents like dichloromethane) to introduce the chloroacetamido group .

- Acylation : Optimizing solvent choice (e.g., ethanol or methanol) and temperature to minimize side reactions.

- Purification : Recrystallization from ethanol or methanol is commonly employed to achieve >95% purity, monitored by thin-layer chromatography (TLC) .

Basic: What structural features of this compound contribute to its biological activity?

Answer:

The compound’s bioactivity arises from:

- Thiophene core : Facilitates π-π stacking with aromatic residues in enzyme active sites.

- 4-Fluorophenyl group : Enhances lipophilicity and membrane permeability, critical for cellular uptake.

- Chloroacetamido moiety : Acts as an electrophilic warhead, enabling covalent interactions with nucleophilic residues (e.g., cysteine) in target proteins .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., δ ~6.8–7.4 ppm for fluorophenyl protons) .

- HPLC : Quantifies purity (>98% is typical for pharmacological studies) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 341.79 for [M+H]⁺) .

Advanced: How can researchers optimize synthesis yields when encountering contradictory reports on reaction conditions?

Answer:

To resolve discrepancies:

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) using a factorial approach. For example, higher yields (~80%) are reported with chloroacetyl chloride in dichloromethane at 110°C versus lower yields (~50%) in THF .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates.

- Scale-up considerations : Maintain inert atmospheres (N₂/Ar) to prevent hydrolysis of chloroacetamido groups during reflux .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

Answer:

- Target profiling : Conduct kinase or protease inhibition assays to identify primary targets. For example, chloroacetamido-containing thiophenes are known to inhibit cysteine proteases (e.g., caspase-3) via covalent binding .

- Cell-based assays : Compare cytotoxicity across cell lines (e.g., HeLa vs. MCF-7) using MTT assays. Note that discrepancies may arise from differential expression of target proteins .

- Metabolic stability studies : Evaluate half-life in liver microsomes to rule out false positives from metabolite interference .

Advanced: What strategies are recommended for studying interactions between this compound and biological targets?

Answer:

- X-ray crystallography : Co-crystallize the compound with purified target proteins (e.g., kinases) to resolve binding modes. Use SHELX software for structure refinement .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS).

- Molecular dynamics (MD) simulations : Model covalent adduct formation using software like GROMACS, focusing on bond lengths (e.g., C-Cl to C-S distances in active sites) .

Advanced: How can researchers mitigate challenges in purification due to structural instability?

Answer:

- Low-temperature recrystallization : Use ice-cold ethanol to minimize decomposition of the chloroacetamido group.

- Flash chromatography : Employ silica gel columns with gradient elution (hexane:ethyl acetate 7:3 to 1:1) for rapid separation.

- Stability studies : Monitor degradation under UV light and humidity using accelerated stability chambers (40°C/75% RH) .

Advanced: What computational methods are effective for predicting the compound’s reactivity in novel reactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chloroacetamido group has a LUMO energy of -1.8 eV, favoring nucleophilic attack .

- Retrosynthetic analysis : Use tools like ChemAxon to propose feasible routes based on known thiophene derivatives .

Advanced: How should researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

- Knockout/knockdown models : Use CRISPR-Cas9 to silence putative targets (e.g., caspase-3) and assess rescue effects.

- Click chemistry : Introduce an alkyne tag to the compound for pull-down assays, followed by LC-MS/MS to identify bound proteins .

Advanced: What are the best practices for reconciling conflicting spectral data (e.g., NMR shifts) across studies?

Answer:

- Referencing internal standards : Use tetramethylsilane (TMS) or residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) for NMR calibration.

- Cross-validation : Compare data with structurally analogous compounds (e.g., ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate) to identify systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.